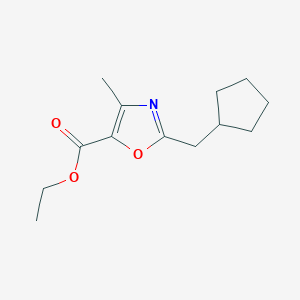
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, or ECMMO, is a synthetic compound used in a variety of scientific research applications. It is a monocyclic ether compound with a cyclopentylmethyl group attached to the oxazole ring. ECMMO has several unique properties that make it an attractive compound for scientific research, including its low toxicity, low reactivity, and high solubility in a variety of solvents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate serves as a versatile compound in organic synthesis, particularly in the formation of complex heterocyclic structures. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, yielding highly functionalized tetrahydropyridines with excellent regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This process highlights its role in constructing intricate molecular architectures crucial for developing pharmaceuticals and materials.
Fluorescent Probes and Detection Applications
The compound has been explored for its potential in creating fluorescent probes for detecting biological molecules. A study designed and synthesized a colorimetric and ratiometric fluorescent probe using a derivative of this compound, which demonstrated high sensitivity and selectivity for detecting biothiols in physiological media (Wang et al., 2017). This application is significant in analytical chemistry and diagnostics, providing tools for understanding biological processes and diseases.
Antimicrobial and Biological Activities
Modifications of the ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, have shown antimicrobial activities against various bacterial and fungal strains, suggesting that structural analogs of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate could possess similar properties (Desai, Bhatt, & Joshi, 2019). The synthesis and biological evaluation of such derivatives are crucial for discovering new antimicrobial agents.
Material Science and Polymer Modification
In material science, derivatives of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate can be used to modify polymers, such as poly(2-oxazoline)s, to control their properties like cloud point and glass transition temperatures. This tunability is achieved through post-polymerization modification reactions, demonstrating the compound's utility in developing advanced materials with tailored properties (Sehlinger et al., 2015).
Propiedades
IUPAC Name |
ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMHCCXFRHQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



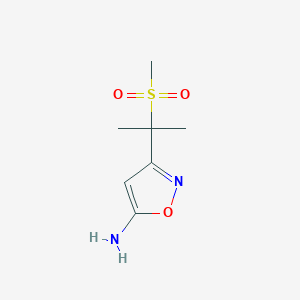
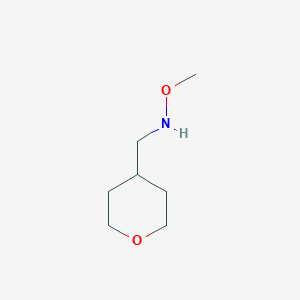

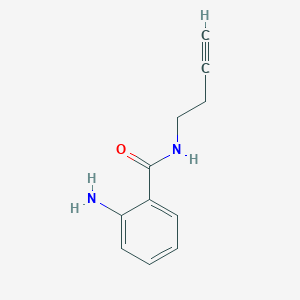

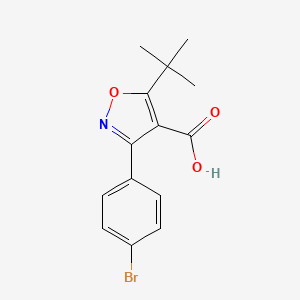

![1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1528751.png)


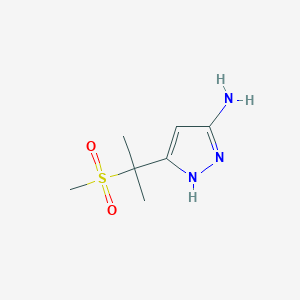

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)